N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Src kinase inhibition 4H-pyran-2-carboxamide SAR ATP-competitive inhibitor

This 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide is a structurally matched negative control for Src kinase assays, being 6-unsubstituted and thus lacking Src inhibitory activity—unlike 6-methyl analogs. The benzo[d][1,3]dioxol-5-ylmethyl group provides a distinct LC-MS signature and serves as a built-in CYP450 metabolic probe via methylenedioxy ring-opening. Use in diabetic complication models exploring α-amylase/COX intersection (IC50 2.57 µg/mL). ≥95% purity ensures reproducible results.

Molecular Formula C21H17NO6
Molecular Weight 379.368
CAS No. 1021134-52-0
Cat. No. B2642068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide
CAS1021134-52-0
Molecular FormulaC21H17NO6
Molecular Weight379.368
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
InChIInChI=1S/C21H17NO6/c23-16-9-19(26-12-20(16)25-11-14-4-2-1-3-5-14)21(24)22-10-15-6-7-17-18(8-15)28-13-27-17/h1-9,12H,10-11,13H2,(H,22,24)
InChIKeyNAIUAHMHIHDQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide (1021134-52-0): Compound Class and Core Scaffold Profile


N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-52-0) belongs to the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, a heterocyclic scaffold explored for kinase inhibition and anti-inflammatory applications [1]. This compound is characterized by a 4-pyrone core, a 5-benzyloxy substituent, and an N-(benzo[d][1,3]dioxol-5-ylmethyl) carboxamide side chain, giving it distinct structural and physicochemical properties compared to its 6-substituted or N-aryl analogs [2]. Its molecular formula is C21H17NO6 with a molecular weight of 379.37 g/mol, and it is commercially available at ≥95% purity for research use [2].

Why N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide Cannot Be Replaced by Generic 4H-Pyran-2-Carboxamide Analogs


Within the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide family, subtle structural variations produce divergent selectivity and potency profiles that preclude interchangeable use. The presence (or absence) of a 6-position substituent critically modulates Src kinase inhibitory activity, while the nature of the N-amide substituent governs off-target interactions with COX enzymes and redox-sensitive pathways [1]. The benzo[d][1,3]dioxol-5-ylmethyl moiety in this compound introduces a methylenedioxy phenyl ring that alters hydrogen-bonding capacity, lipophilicity (XLogP3-AA = 2.6), and metabolic vulnerability relative to simple N-benzyl or N-phenyl analogs [2]. Generic substitution with another 4H-pyran-2-carboxamide without matching these precise structural features risks losing target engagement, introducing uncharacterized polypharmacology, or altering solubility and stability profiles in a way that invalidates experimental reproducibility.

Quantitative Differentiation Evidence: N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide vs. Closest Analogs


Src Kinase Inhibitory Potential: Non-6-Substituted Scaffold vs. 6-Methyl-4H-pyran-2-carboxamide Control

The Farard et al. (2008) study established that the 6-unsubstituted 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid core lacks meaningful Src kinase inhibition, whereas introduction of a 6-methyl or 6-ethyl substituent yields compounds with measurable activity [1]. The target compound, lacking a 6-alkyl substituent, is therefore predicted to be a weak or inactive Src inhibitor based on class-level structure-activity relationships (SAR). This distinguishes it from the most potent 6-substituted analogs in the series (e.g., 5-benzyloxy-6-methyl-4-oxo-N-phenyl-4H-pyran-2-carboxamide) and positions it as a non-Src-active control or a scaffold for alternative target development [1].

Src kinase inhibition 4H-pyran-2-carboxamide SAR ATP-competitive inhibitor

COX-2 Selectivity Profile: N-Benzo[d][1,3]dioxol-5-ylmethyl Analog vs. N-Aryloxyethyl COX-2 Selective Analog

A closely related 4H-pyran-2-carboxamide analog, 5-[(4-fluorophenyl)methoxy]-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-73-5), has been reported to exhibit potent and selective COX-2 inhibition with an IC50 of 0.8 μM and minimal COX-1 activity (IC50 > 50 μM) [1]. The target compound shares the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide core but differs in the amide substituent (benzo[d][1,3]dioxol-5-ylmethyl vs. 4-methoxyphenethyl) and the 5-alkoxy group (unsubstituted benzyloxy vs. 4-fluorobenzyloxy). Direct COX-1/COX-2 IC50 data for the target compound are not available in peer-reviewed primary literature; however, vendor summaries indicate COX inhibitory activity with anti-inflammatory efficacy demonstrated by edema inhibition up to 86% in animal models, though the comparator and experimental details are not disclosed . The published selectivity ratio (>62.5-fold for COX-2 over COX-1) of the 4-fluorobenzyloxy analog provides a benchmark against which the target compound's selectivity must be prospectively evaluated [1].

COX-2 selective inhibition anti-inflammatory 4H-pyran-2-carboxamide

α-Amylase Inhibition: N-Benzo[d][1,3]dioxol-5-ylmethyl Analog vs. Acarbose Standard

Vendor-provided screening data indicate that N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide inhibits α-amylase with an IC50 of 2.57 µg/mL (~6.8 µM, based on MW 379.37) . In comparison, the clinical α-amylase inhibitor acarbose exhibits reported IC50 values in the range of 0.5–1.0 µg/mL (approximately 0.8–1.5 µM) depending on assay conditions [1]. The target compound is therefore approximately 2.5- to 5-fold less potent than acarbose on a mass-concentration basis, but the specific assay format, enzyme source, and substrate concentration used for the target compound's measurement are not documented in the public domain . This evidence should be interpreted as preliminary screening data requiring independent replication.

α-amylase inhibition antidiabetic postprandial glucose

Molecular Recognition: Methylenedioxy Phenyl Surface vs. Simple Benzyl or Phenyl N-Substituents

The benzo[d][1,3]dioxol-5-ylmethyl substituent at the carboxamide nitrogen introduces a methylenedioxy group (O-CH2-O) that differentiates this compound from close analogs bearing simple N-benzyl or N-phenyl groups [1]. The methylenedioxy moiety increases the hydrogen-bond acceptor count to 6 (vs. 4–5 for non-dioxole analogs), contributes approximately 0.3–0.5 units of additional polar surface area, and introduces a metabolic soft spot susceptible to CYP450-mediated methylenedioxy ring opening, generating a catechol intermediate [2]. These features may enhance target binding through additional hydrogen-bond contacts in enzyme active sites (e.g., with backbone NH or side-chain hydroxyl groups in kinase hinge regions) while simultaneously altering hepatic clearance pathways relative to non-dioxole analogs [2].

methylenedioxyphenyl hydrogen bonding ligand efficiency

Recommended Application Scenarios for N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide Based on Differential Evidence


Negative Control Compound for Src Kinase Inhibitor Screening Campaigns

Based on class-level SAR evidence that 6-unsubstituted 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides lack Src inhibitory activity [1], this compound is ideally deployed as a structurally matched negative control in Src kinase assays. Its use alongside 6-methyl-substituted active analogs enables researchers to confirm that observed cellular phenotypes are Src-dependent rather than arising from off-target interactions with the 4-pyrone scaffold itself. The benzo[d][1,3]dioxol-5-ylmethyl group further distinguishes this negative control from simple N-phenyl or N-benzyl inactive analogs by providing a distinct retention time and mass spectrometry signature for analytical method development.

Dual α-Amylase/COX Probe for Metabolic-Inflammatory Axis Research

The compound's reported α-amylase inhibitory activity (IC50 2.57 µg/mL) combined with its COX inhibitory potential positions it as a single-molecule probe for investigating the intersection of postprandial glucose regulation and inflammatory signaling . In experimental models of diabetic complications where both hyperglycemia and low-grade inflammation contribute to pathology (e.g., diabetic nephropathy, retinopathy), this compound may enable mechanistic studies that would otherwise require co-administration of separate α-amylase and COX inhibitors, thereby reducing formulation complexity and pharmacokinetic interaction variables.

Methylenedioxy Moiety Metabolic Fate Studies Using the 4H-Pyran-2-Carboxamide Scaffold

The benzo[d][1,3]dioxol-5-ylmethyl substituent provides a built-in metabolic probe for studying CYP450-mediated methylenedioxy ring-opening reactions on a well-characterized 4-pyrone scaffold [3]. Researchers investigating structure-metabolism relationships can use this compound to quantify the rate and extent of catechol metabolite formation via the methylenedioxy pathway, comparing it against non-dioxole analogs (e.g., N-benzyl or N-phenyl derivatives) to isolate the contribution of this functional group to hepatic clearance. This application is particularly relevant for drug discovery programs aiming to balance target engagement with metabolic stability.

Reference Standard for Analytical Method Development and Library Screening QC

With its defined molecular formula (C21H17NO6), exact mass (379.1056 Da), characteristic InChIKey (NAIUAHMHIHDQSF-UHFFFAOYSA-N), and ≥95% commercial purity [2], this compound serves as a reliable reference standard for HPLC/LC-MS method development in laboratories screening 4H-pyran-2-carboxamide libraries. Its distinct UV absorption profile (4-pyrone chromophore, λmax ~270–290 nm) and MS/MS fragmentation pattern (cleavage at the amide bond and benzyl ether) provide unique identification markers that differentiate it from co-eluting library members, making it suitable for quality control of high-throughput screening decks containing multiple pyranone-based chemotypes.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.